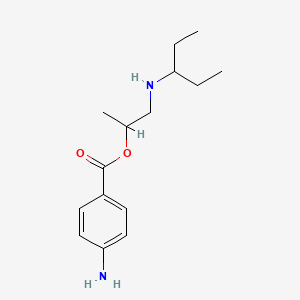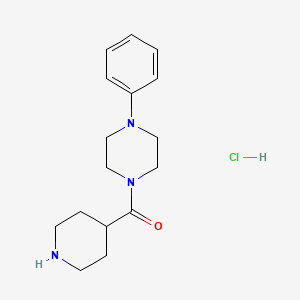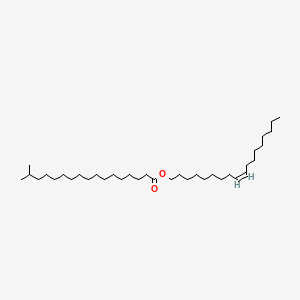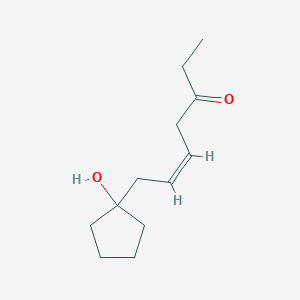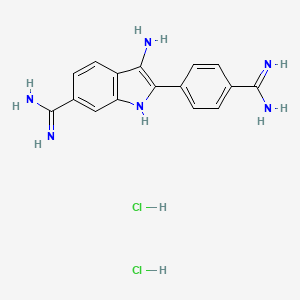
1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an indole ring substituted with carboximidamide and amino groups, making it a versatile molecule for research and industrial purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride typically involves multi-step organic reactionsCommon reaction conditions include controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to enhance efficiency and reduce production costs. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and composition of the final product .
化学反応の分析
Types of Reactions
1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products, with parameters like temperature, solvent, and reaction time being critical .
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield indole derivatives with different functional groups, while substitution reactions can introduce new substituents on the indole ring .
科学的研究の応用
1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
1H-Indole-3-carboximidamide: Shares the indole ring and carboximidamide group but lacks the additional amino substituents.
3-Amino-2-phenylindole: Similar indole structure with amino and phenyl groups but different substitution pattern.
4-(Aminoiminomethyl)phenyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride stands out due to its unique combination of functional groups and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
74027-82-0 |
|---|---|
分子式 |
C16H18Cl2N6 |
分子量 |
365.3 g/mol |
IUPAC名 |
3-amino-2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C16H16N6.2ClH/c17-13-11-6-5-10(16(20)21)7-12(11)22-14(13)8-1-3-9(4-2-8)15(18)19;;/h1-7,22H,17H2,(H3,18,19)(H3,20,21);2*1H |
InChIキー |
VYMRDQMGKGCOSI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C3=C(N2)C=C(C=C3)C(=N)N)N)C(=N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)
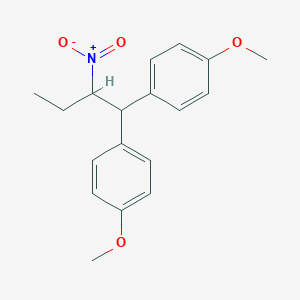


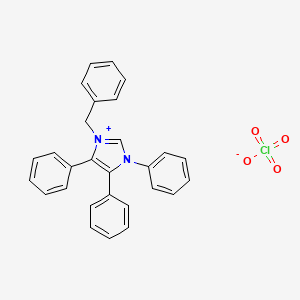
![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)
![4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol](/img/structure/B13789583.png)
